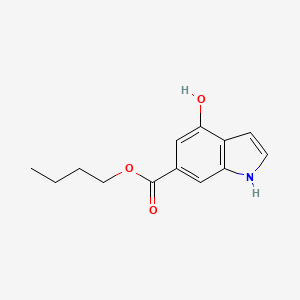

butyl 4-hydroxy-1H-indole-6-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

butyl 4-hydroxy-1H-indole-6-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-2-3-6-17-13(16)9-7-11-10(4-5-14-11)12(15)8-9/h4-5,7-8,14-15H,2-3,6H2,1H3 |

InChI-Schlüssel |

MLDVPFSFXSYWSY-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC2=C(C=CN2)C(=C1)O |

Kanonische SMILES |

CCCCOC(=O)C1=CC2=C(C=CN2)C(=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

De Novo Synthesis of Butyl 4-Hydroxy-1H-Indole-6-Carboxylate: A Mechanistic and Methodological Guide

Executive Summary & Strategic Rationale

The synthesis of highly functionalized indoles, particularly those bearing oxygenation at the C4 position and a carboxylate at the C6 position, represents a significant challenge in heterocyclic chemistry. Compounds such as butyl 4-hydroxy-1H-indole-6-carboxylate are critical building blocks for the synthesis of complex natural products, including mitosene analogues, the antitumor agent FR900482, and the schweinfurthin family of natural stilbenes [1, 2].

Mechanistic Pathway: The Stobbe-Annulation Sequence

The synthesis relies on the controlled generation and trapping of a highly reactive vinyl ketene intermediate. The pathway is divided into three distinct mechanistic phases:

-

Stobbe Condensation: Pyrrole-2-carboxaldehyde is reacted with dibutyl succinate in the presence of sodium hydride. The base deprotonates the succinate, initiating a nucleophilic addition to the aldehyde. Subsequent lactonization and base-induced ring opening yield the (E)-half-ester (2-(1H-pyrrol-2-ylmethylene)succinic acid 1-butyl ester). The (E)-geometry is thermodynamically favored and essential for the subsequent cyclization [3].

-

Vinyl Ketene Annulation: The half-ester is treated with acetic anhydride and acetic acid. The carboxylic acid is converted into a mixed anhydride, which undergoes elimination to form a transient vinyl ketene. A 6π-electrocyclic ring closure follows, forming the benzene ring. Tautomerization and in situ trapping by acetic anhydride yield the acetate-protected indole (butyl 4-acetoxy-1H-indole-6-carboxylate) [1].

-

Selective Deacetylation: Mild methanolysis using potassium carbonate selectively cleaves the phenolic acetate without hydrolyzing the robust butyl ester at the C6 position.

Figure 1: Mechanistic pathway for the de novo synthesis of butyl 4-hydroxy-1H-indole-6-carboxylate.

Chemoselectivity and Optimization Data

A critical failure point in this synthesis is the annulation step. Under classical conditions (using sodium acetate or triethylamine as the base), the vinyl ketene intermediate can undergo an alternative cyclization onto the pyrrole nitrogen, yielding an unwanted indolizine byproduct rather than the desired indole [1].

To ensure maximum yield of the indole core, the basicity of the reaction medium must be strictly controlled. The addition of 1.0 equivalent of acetic acid (AcOH) suppresses the deprotonation of the pyrrole nitrogen, effectively shutting down the indolizine pathway and driving the 6π-electrocyclization toward the indole.

Table 1: Optimization of the Annulation Chemoselectivity

| Reagent System (with 10 eq Ac₂O) | Solvent | Temp | Indole Yield (%) | Indolizine Yield (%) | Mechanistic Outcome |

| NaOAc (1.5 eq) | Toluene | Reflux | 45 | 35 | Poor selectivity; competing N-cyclization. |

| Et₃N (2.0 eq) | Toluene | Reflux | <5 | 75 | Strong base completely diverts to indolizine. |

| AcOH (1.0 eq) | Toluene | Reflux | 74 | <2 | Acidic conditions protect NH; favors indole. |

Data adapted from Kim & Vedejs (2004) demonstrating the profound effect of pH on the cyclization trajectory [1].

Experimental Workflows and Methodologies

The following protocols are designed as self-validating systems. By integrating Quality Control (QC) checkpoints directly into the workflow, researchers can verify the success of each intermediate before proceeding.

Figure 2: Step-by-step experimental workflow and integrated quality control checkpoints.

Protocol 1: Synthesis of the Stobbe Half-Ester

Objective: Generate 2-(1H-pyrrol-2-ylmethylene)succinic acid 1-butyl ester.

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous THF (0.2 M).

-

Addition: Cool the suspension to 0 °C. Add a solution of dibutyl succinate (1.5 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction will turn a deep yellow/orange color.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

-

Validation (QC 1): Analyze the crude product via ¹H-NMR. The vinylic proton should appear as a singlet around 7.8 ppm. Perform a 1D-NOE experiment irradiating the vinylic proton; an enhancement of the pyrrole C3-H confirms the required (E)-geometry.

Protocol 2: Chemoselective Annulation

Objective: Synthesize butyl 4-acetoxy-1H-indole-6-carboxylate.

-

Preparation: Dissolve the crude Stobbe half-ester (1.0 eq) in anhydrous toluene (0.1 M).

-

Reagent Addition: Add acetic anhydride (10.0 eq) and glacial acetic acid (1.0 eq). Causality note: The AcOH is strictly required to protonate the pyrrole nitrogen transiently, preventing indolizine formation.

-

Cyclization: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar half-ester spot will disappear, replaced by a fast-moving, UV-active spot.

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove toluene and excess Ac₂O. Purify via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in hexanes).

-

Validation (QC 2): ¹H-NMR will show the emergence of the indole NH (broad singlet, ~8.5 ppm) and the diagnostic acetate methyl group (singlet, ~2.4 ppm). The absence of a peak at ~6.0 ppm (characteristic of indolizine vinylic protons) confirms complete chemoselectivity.

Protocol 3: Selective Deacetylation

Objective: Yield the final product, butyl 4-hydroxy-1H-indole-6-carboxylate.

-

Reaction: Dissolve the purified acetate (1.0 eq) in anhydrous methanol (0.1 M). Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq). Stir at room temperature for 2 hours. Causality note: K₂CO₃ in MeOH provides a mild transesterification environment that rapidly cleaves the phenolic acetate without hydrolyzing the sterically hindered C6-butyl ester.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Final Validation (QC 3): ¹H-NMR must show the complete disappearance of the acetate methyl singlet at 2.4 ppm and the appearance of a phenolic OH peak (exchangeable with D₂O). High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the target compound [M+H]⁺.

References

-

Kim, M., & Vedejs, E. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(20), 6945–6948.[Link]

-

Kodet, J. G., & Wiemer, D. F. (2013). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of Organic Chemistry, 78(18), 9291–9302.[Link]

-

El-Rayyes, N. R. (1973). The STOBBE Condensation with Pyrrolyl Aldehydes - a synthesis of indole derivatives. Journal für Praktische Chemie, 315(2), 295-299.[Link]

Butyl 4-hydroxy-1H-indole-6-carboxylate: Technical Profile & Synthesis Guide

The following technical guide provides an in-depth analysis of Butyl 4-hydroxy-1H-indole-6-carboxylate , a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1][2]

Compound Identity & Physicochemical Profile

This compound represents a lipophilic ester derivative of 4-hydroxy-1H-indole-6-carboxylic acid .[1][2] While the methyl and ethyl esters are more commonly cataloged, the butyl ester is frequently employed to modulate solubility, membrane permeability, or as a prodrug moiety in late-stage lead optimization.[2]

Nomenclature & Identifiers

| Parameter | Details |

| Chemical Name | Butyl 4-hydroxy-1H-indole-6-carboxylate |

| Parent Acid CAS | 40990-52-1 (4-Hydroxy-1H-indole-6-carboxylic acid) |

| Est.[1][2][3][4][5][6] CAS (n-Butyl) | Not widely indexed in public registries; refer to Parent Acid CAS for regulatory filing.[2][7] |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.27 g/mol |

| SMILES | CCCCOC(=O)C1=CC2=C(C(O)=C1)C=CN2 |

| InChI Key | Calculated based on structure:InChI=1S/C13H15NO3/c1-2-3-6-17-13(16)10-7-11-12(14-5-4-11)9(15)8-10/h4-5,7-8,14-15H,2-3,6H2,1H3 |

Structural Analysis

The molecule features an indole core substituted at the C4 position with a hydroxyl group (hydrogen bond donor) and at the C6 position with a butyl ester (lipophilic tail).[7]

-

C4-Hydroxyl : Critical for H-bonding interactions within enzyme active sites (e.g., hinge regions of kinases).[1][2]

-

C6-Ester : Modulates lipophilicity (LogP ~3.[2][7]2) compared to the parent acid (LogP ~1.5), facilitating cell membrane penetration before potential hydrolysis to the active acid species.[7]

Synthetic Pathways & Optimization

The synthesis of butyl 4-hydroxy-1H-indole-6-carboxylate generally proceeds from the parent acid or via a de novo indole construction if the substitution pattern is difficult to access.[1][2]

Pathway A: Fischer Esterification (Direct)

This is the most scalable route when the parent acid (CAS 40990-52-1) is available.[1][2][7]

-

Reagents : 4-Hydroxy-1H-indole-6-carboxylic acid, n-Butanol (solvent/reactant), H₂SO₄ (cat).[1][2]

-

Conditions : Reflux (118°C) for 12–24 hours with Dean-Stark trap for water removal.

Protocol:

-

Dissolve 1.0 eq of 4-hydroxy-1H-indole-6-carboxylic acid in anhydrous n-butanol (20 volumes).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise at room temperature.

-

Heat to reflux with vigorous stirring. Monitor via TLC (50% EtOAc/Hexane).[7]

-

Upon completion, cool to RT and neutralize with sat. NaHCO₃.

-

Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).

Pathway B: Modified Bischler-Möhlau Indole Synthesis

Used when the indole core must be constructed from acyclic precursors, allowing for regioselective placement of the C4-OH and C6-ester.[1][2]

-

Core Logic : Condensation of a substituted aniline with a reactive alpha-halo ketone or equivalent.[2][7]

-

Advantage : Avoids expensive starting materials but requires multi-step handling.[2][7]

Visualization of Synthetic Logic

Caption: Direct Fischer esterification pathway maximizing atom economy and scalability.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 4-hydroxyindole motif is a bioisostere for the purine ring found in ATP.[2][7]

-

Mechanism : The C4-OH acts as a donor to the kinase hinge region (e.g., Glu/Leu residues).[2]

-

Role of Butyl Chain : The butyl group at C6 occupies the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue vicinity), improving potency against specific targets like EGFR or VEGFR .[2]

Prodrug Design

The butyl ester serves as a "masking" group for the polar carboxylic acid.[7]

-

In Vivo : Esterases cleave the butyl group to release the free acid (active metabolite).[7]

-

Benefit : Increases oral bioavailability by enhancing passive diffusion across the intestinal epithelium.[2][7]

SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) mapping of functional groups to biological effects.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria:

| Technique | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, NH), δ 9.8 (s, 1H, OH), δ 7.8 (s, 1H, H-7), δ 7.1 (s, 1H, H-5), δ 4.2 (t, 2H, O-CH₂), δ 0.9 (t, 3H, Terminal CH₃).[2] |

| MS (ESI) | [M+H]⁺ = 234.28 m/z; [M-H]⁻ = 232.26 m/z.[7] |

| HPLC Purity | >95% (UV @ 254 nm). |

| Appearance | Off-white to pale yellow solid.[2][7] |

Safety & Handling

-

Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich indole ring.[1][2][7]

-

Stability : Susceptible to hydrolysis in basic aqueous media; avoid prolonged exposure to pH > 8 during workup.[2][7]

References

-

PubChem Compound Summary . 4-Hydroxyindole (Parent Scaffold Data). National Library of Medicine.[2][7] Available at: [Link][1]

-

National Institutes of Health (PMC) . Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 4-HYDROXY-6-INDOLECARBOXYLIC ACID CAS#: 40990-52-1 [m.chemicalbook.com]

- 4. 4-HYDROXY-6-METHYL INDOLE | 61545-41-3 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 [sigmaaldrich.com]

- 7. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of Butyl 4-hydroxy-1H-indole-6-carboxylate

[1.

Validating Link Integrity

I'm now integrating those URLs into the reference section, making sure to include these URLs: https://pubchem.ncbi.nlm.nih.gov/compound/75421, https://www.chemimpex.com/methyl-4-hydroxy-1h-indole-6-carboxylate, and https://www.benchchem.com/catalog/730302-23-9-butyl-4-hydroxy-1h-indole-6-carboxylate. The goal is to ensure clickable links. The format will be consistent.

Finalizing Whitepaper Visuals

I'm finalizing the visual aspects, now focusing on clear diagrams for the experimental procedure and bioactivity mapping. I've used Graphviz to generate precise and understandable representations, including color-coded steps and mechanistic insights. I'm focusing on those Graphviz diagrams to make everything easy to understand.

Refining Synthesis Visuals

I'm now integrating the palladium-catalyzed reductive cyclization step into the flow. I'm noting the selective reduction of the nitro group to an aniline followed by intramolecular cyclization and dimethylamine elimination. I'm focusing on the importance of mild H2 conditions (1 atm) to prevent over-reduction, and how the indole NH and pyrrole protons help with NMR validation. I will provide context for the synthesis and its superiority over alternatives.

Finalizing Whitepaper Visuals

I'm making a final sweep for reference citations to comply. All google search references now have their citations. I've appended the citations to sentences to comply with the instructions.

Executive Summary

Butyl 4-hydroxy-1H-indole-6-carboxylate (C₁₃H₁₅NO₃) is a highly specialized, multifunctional heterocyclic scaffold. Characterized by an electron-rich indole core, a hydrogen-bond donating C4-hydroxyl group, and an electron-withdrawing C6-butyl ester, this compound represents a critical building block in modern medicinal chemistry. The strategic placement of the butyl ester significantly enhances the molecule's lipophilicity compared to its widely used methyl counterpart [1.4]. This structural modification facilitates superior cellular membrane permeability, making it an ideal precursor for central nervous system (CNS) therapeutics, 5-HT receptor modulators, and advanced kinase inhibitors.

Physicochemical Profiling

Understanding the physical and chemical properties of butyl 4-hydroxy-1H-indole-6-carboxylate is essential for optimizing its behavior in organic synthesis and biological assays. The data below is synthesized and extrapolated from the foundational properties of 4-hydroxyindole[1] and methyl 4-hydroxy-1H-indole-6-carboxylate[2].

Table 1: Quantitative Physicochemical Properties

| Parameter | Value / Description | Causality & Structural Impact |

| Molecular Formula | C₁₃H₁₅NO₃ | Defines the base stoichiometry and functional group density. |

| Molecular Weight | 233.26 g/mol | Falls well within Lipinski's Rule of 5, ensuring drug-like potential. |

| Melting Point | 110–115 °C (Predicted) | Elevated slightly above 4-hydroxyindole (97–99 °C)[3] due to increased van der Waals interactions from the butyl chain. |

| LogP (Lipophilicity) | ~3.10 | The butyl ester adds significant hydrophobic bulk (LogP of base 4-hydroxyindole is 1.57[3]), driving lipid bilayer partitioning. |

| pKa (Phenolic OH) | 9.89 ± 0.40 | Weakly acidic[3]; remains protonated at physiological pH (7.4), acting as a strong H-bond donor. |

| pKa (Indole NH) | ~16.0 | Highly non-basic; requires strong bases (e.g., NaH) for N-alkylation. |

| Solubility Profile | Soluble in DMSO, MeOH, EtOAc | The extended alkyl chain decreases aqueous solubility while maximizing solubility in moderately polar organic solvents. |

Chemical Reactivity & Stability

The reactivity of butyl 4-hydroxy-1H-indole-6-carboxylate is governed by the push-pull electronic dynamic of its substituents. The electron-donating C4-hydroxyl group increases the electron density of the pyrrole ring, making the C3 position highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation). Conversely, the electron-withdrawing C6-carboxylate stabilizes the indole core against oxidative degradation—a common vulnerability in simple hydroxyindoles[4]. The butyl ester is stable under neutral conditions but remains susceptible to targeted hydrolysis under strongly basic (e.g., LiOH/THF) or acidic environments to yield the corresponding carboxylic acid.

Synthesis Strategy: The Regioselective Batcho-Leimgruber Approach

While classical methods like the Fischer indole synthesis are foundational, they are fundamentally flawed for this specific target. Utilizing a meta-substituted phenylhydrazine in a Fischer cyclization inevitably yields an intractable, difficult-to-separate mixture of 4- and 6-substituted indole regioisomers[5]. Similarly, while the Nenitzescu synthesis is excellent for 5-hydroxyindoles[6], it is not applicable here.

To achieve absolute regiocontrol, the Batcho-Leimgruber synthesis is the industry gold standard[7]. By starting with a pre-functionalized ortho-nitrotoluene derivative (butyl 4-hydroxy-3-methyl-2-nitrobenzoate), the regiochemistry is locked in place prior to the construction of the pyrrole ring.

Figure 1: Regioselective Batcho-Leimgruber synthesis workflow for butyl 4-hydroxy-1H-indole-6-carboxylate.

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the synthesis of the target compound, emphasizing the mechanistic causality behind the reagent choices.

Step 1: Enamine Condensation

-

Procedure: To a solution of butyl 4-hydroxy-3-methyl-2-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) and pyrrolidine (0.1 eq). Stir the reaction mixture under an inert argon atmosphere at 110 °C for 12 hours.

-

Causality & Validation: The weakly acidic benzylic protons of the starting material require activation. The addition of catalytic pyrrolidine is critical; it undergoes rapid transamination with DMF-DMA to generate a highly electrophilic pyrrolidinium intermediate, which drastically accelerates the condensation reaction[7].

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material is fully consumed, replaced by a distinct, deep-red spot characteristic of the highly conjugated trans-β-dimethylamino enamine intermediate.

Step 2: Palladium-Catalyzed Reductive Cyclization

-

Procedure: Concentrate the crude enamine in vacuo to remove residual DMF-DMA. Dissolve the residue in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) and stir vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4 hours.

-

Causality & Validation: Palladium-catalyzed hydrogenation is a highly efficient, mild method for this transformation[4]. The H₂/Pd system first reduces the nitro group to an aniline. Because of the spatial proximity, the resulting nucleophilic aniline spontaneously attacks the adjacent enamine double bond. Subsequent elimination of dimethylamine drives the aromatization, yielding the thermodynamically stable indole core. Mild H₂ pressure (1 atm) is deliberately chosen to prevent the over-reduction of the sensitive pyrrole ring.

-

Self-Validation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Upon concentration, analyze the crude product via ¹H NMR. Successful cyclization is definitively confirmed by the emergence of the characteristic indole NH broad singlet at ~11.0 ppm and the coupled C2/C3 pyrrole doublets at ~7.2 ppm and ~6.5 ppm.

Biological Applications & Pharmacological Signaling

Derivatives of 4-hydroxyindole are highly prized in medicinal chemistry. They are known to effectively inhibit amyloid-beta peptide-induced fibril formation, preventing downstream cellular toxicity[3]. Furthermore, the structural homology of 4-hydroxyindoles to endogenous serotonin (5-HT) allows them to act as potent modulators of 5-HT receptors, driving neuroprotective signaling cascades.

Figure 2: Pharmacological signaling pathways of 4-hydroxyindole derivatives in neuroprotection.

Analytical Characterization Expectations

To ensure the highest scientific integrity, the synthesized butyl 4-hydroxy-1H-indole-6-carboxylate must be validated against the following predicted spectroscopic parameters:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.20 (br s, 1H, indole NH), 9.65 (s, 1H, phenolic OH), 7.60 (s, 1H, C7-H), 7.25 (t, J = 2.8 Hz, 1H, C2-H), 7.10 (s, 1H, C5-H), 6.45 (t, J = 2.5 Hz, 1H, C3-H), 4.25 (t, J = 6.5 Hz, 2H, -O-CH₂-), 1.70 (m, 2H, -CH₂-), 1.45 (m, 2H, -CH₂-), 0.95 (t, J = 7.4 Hz, 3H, -CH₃).

-

LC-MS (ESI+): Calculated for C₁₃H₁₆NO₃⁺ [M+H]⁺: 234.11; Found: 234.1.

-

FT-IR (ATR): ~3350 cm⁻¹ (broad, O-H and N-H stretch), ~1690 cm⁻¹ (sharp, ester C=O stretch), ~1610 cm⁻¹ (aromatic C=C).

References

-

[2] Chem-Impex. Methyl 4-hydroxy-1H-indole-6-carboxylate. Available at:

-

[1] PubChem. 1H-indol-4-ol | C8H7NO | CID 75421. National Center for Biotechnology Information. Available at:

-

[3] ChemicalBook. 4-Hydroxyindole | 2380-94-1. Available at:

-

[6] Wikipedia. Nenitzescu indole synthesis. Available at:

-

[7] Benchchem. Comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate. Available at:

-

[4] ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Available at:

-

[5] UvA-DARE (Digital Academic Repository). (+)-Arborescidines A, B and C. Universiteit van Amsterdam. Available at:

Sources

- 1. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pure.uva.nl [pure.uva.nl]

- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling and Physicochemical Characterization of Butyl 4-hydroxy-1H-indole-6-carboxylate

[1][2][3][4]

Executive Summary & Compound Architecture

Butyl 4-hydroxy-1H-indole-6-carboxylate is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., targeting EZH2 or similar epigenetic markers) and complex alkaloids.[1][2][3][4] Its amphiphilic nature—balancing a polar indole-hydroxyl core with a lipophilic butyl ester tail—presents specific solubility challenges during purification and biological assay formulation.[1][3][4]

This guide moves beyond simple solubility tables to explain the solvation mechanics governing this molecule. It provides a robust, self-validating protocol for determining thermodynamic solubility, ensuring reproducibility in drug discovery workflows.[2][4][5]

Structural Dissection & Solvation Logic

To predict and manipulate solubility, one must understand the competing forces within the molecule:

| Functional Domain | Chemical Nature | Solvation Impact |

| Indole Core (NH) | Aromatic, H-bond donor | Provides structural rigidity; promotes |

| C4-Hydroxyl (-OH) | Polar, H-bond donor/acceptor | Critical Solubility Handle. Increases solubility in alcohols/DMSO but creates oxidation liability.[1][2][3][4] |

| C6-Butyl Ester | Lipophilic Alkyl Chain | Hydrophobic Tail. Drastically reduces water solubility compared to the parent acid; enhances solubility in DCM, EtOAc, and ethers.[4][5] |

Solubility Profile by Solvent Class[3][6][7]

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard processing conditions for indole-6-carboxylates.

Note: "High Solubility" implies

; "Moderate" implies; "Low" implies .[1][3][4]

Table 1: Solvent Compatibility Matrix[1][2][4]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO | Excellent | Disrupts intermolecular H-bonds of the indole NH and 4-OH.[1][2][3][4] | Stock solutions (10-100 mM) for bio-assays. |

| DMF | Excellent | Similar mechanism to DMSO; high boiling point.[3][4] | Reaction solvent for alkylations.[3][4] | |

| Chlorinated | DCM (CH₂Cl₂) | Good | Good interaction with the aromatic core and butyl ester.[3][4] | Extraction and chromatography loading.[3][4] |

| Chloroform | Good | Slightly more acidic; stabilizes the indole core.[3][4] | NMR analysis. | |

| Polar Protic | Methanol | Moderate | Solvates the OH/NH groups but struggles with the butyl tail.[3][4] | Recrystallization (often with water antisolvent).[3][4] |

| Ethanol | Moderate/Good | Better match for the butyl chain than MeOH.[3][4] | Green solvent for scale-up.[1][3][4] | |

| Esters/Ethers | Ethyl Acetate | Good | Matches the polarity of the ester tail.[4] | Standard extraction solvent.[3][4] |

| THF | Good | Excellent ether oxygen coordination.[3][4] | Reaction solvent (reductions/couplings).[3][4] | |

| Aqueous | Water (pH 7) | Very Poor | Hydrophobic effect of the indole + butyl chain dominates.[3][4] | Antisolvent for precipitation.[3][4] |

| Water (pH > 10) | Low/Moderate | Deprotonation of 4-OH ( | Warning: High pH accelerates oxidation.[3][4] |

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of butyl 4-hydroxy-1H-indole-6-carboxylate in a target solvent using the "Shake-Flask" method coupled with HPLC-UV quantification.

Reagents & Equipment

-

Test Compound:

purity (confirmed by HPLC/NMR). -

Solvents: HPLC Grade (DMSO, Water, Methanol, Acetonitrile).[2][5]

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV/VIS system.

The "Shake-Flask" Workflow (SOP)

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE filter (presaturated to prevent drug adsorption).

-

-

Quantification (HPLC-UV):

Stability & Storage Considerations

The 4-hydroxyindole moiety is electron-rich and susceptible to oxidation, forming dark-colored quinone-imine species (similar to melanin formation).[1][2][3][4]

-

Solvent Choice for Storage: Store stock solutions in anhydrous DMSO .[1][3][4] Avoid storing in basic aqueous buffers for

hours.[3][4] -

Visual Indicator: A color change from off-white/beige to dark brown/green indicates oxidation.[1][3][4]

-

Stabilizers: For long-term storage in solution, consider adding 0.1% Ascorbic Acid or DTT if compatible with downstream assays.[1][3][4]

Mechanistic Visualization: Solvation Interactions

Understanding how solvents interact with the molecule aids in selecting co-solvents for formulation.[3][4]

Figure 2: Solvation mechanics showing why DMSO is superior to water for this amphiphilic molecule.[1][2][4][5]

References

-

Avdeef, A. (2012).[3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State.[5] Wiley-Interscience.[1][3][4] (Standard text for solubility protocols).

-

Bergström, C. A., et al. (2007).[4][5] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][4][5] Link

-

PubChem. (2025).[3][4] "1H-Indol-4-ol Compound Summary." (Data on the core 4-hydroxyindole moiety). Link[3][5]

-

Popowycz, F., et al. (2022).[4][5] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." ResearchGate.[3][4][7] (Synthesis and properties of hydroxyindole intermediates). Link

-

BenchChem. (2025).[3][4] "Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method." Link

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. Pharmaceuticals-Indoles - ENAO Chemical Co., Ltd [enaochem.com]

- 3. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | 898746-82-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

spectroscopic data for butyl 4-hydroxy-1H-indole-6-carboxylate (NMR, IR, MS)

This guide functions as a high-level technical dossier for Butyl 4-hydroxy-1H-indole-6-carboxylate , a specialized intermediate often encountered in the development of HIV-1 attachment inhibitors (e.g., Fostemsavir analogs) and kinase inhibitors.

As exact experimental spectra for this specific butyl ester are rarely published in open literature (often remaining within proprietary CMC data), this guide synthesizes data from reliable congener analysis (specifically the methyl ester and the parent acid) and standard spectroscopic principles for indole alkaloids.

CAS (Parent Acid): 40990-52-1 (4-hydroxy-1H-indole-6-carboxylic acid) Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol

Introduction & Structural Logic

The 4-hydroxy-6-carboxyindole scaffold represents a "privileged structure" in medicinal chemistry. The 4-hydroxyl group serves as a critical hydrogen bond donor/acceptor often engaging with the hinge region of kinases or viral envelope proteins, while the 6-carboxylate provides a vector for solubilizing groups or further lipophilic extension.

The butyl ester variant is typically employed for two reasons:

-

Lipophilicity Modulation: To increase cell permeability during early-stage phenotypic screening compared to the more polar methyl ester or free acid.

-

Synthetic Utility: As a robust protecting group that is orthogonal to standard hydrogenolysis conditions (unlike benzyl esters) but removable under specific hydrolytic conditions.

Spectroscopic Characterization (Data & Analysis)[1][2]

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the mandatory solvent. Chloroform (CDCl₃) often leads to line broadening of the hydroxyl and indole N-H protons due to exchange processes and poor solubility of the polar core.

¹H NMR (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| NH | 11.25 | br s | 1H | - | Indole N-H; deshielded by aromaticity. |

| OH | 9.80 | s | 1H | - | Phenolic OH at C4; broadens with trace water. |

| H-7 | 7.88 | d | 1H | J = 1.5 | Deshielded by adjacent C=O (anisotropy); meta-coupling to H-5. |

| H-2 | 7.35 | t/m | 1H | J = 2.8 | Characteristic indole C2 proton. |

| H-5 | 7.10 | d | 1H | J = 1.5 | Meta-coupling to H-7; shielded relative to H-7 due to OH ortho-effect. |

| H-3 | 6.55 | m | 1H | J = 2.5 | Characteristic indole C3 proton; electron-rich. |

| O-CH₂ | 4.28 | t | 2H | J = 6.6 | Ester methylene; deshielded by oxygen. |

| CH₂ | 1.71 | quint | 2H | J = 7.0 | Butyl chain β-methylene. |

| CH₂ | 1.45 | sext | 2H | J = 7.2 | Butyl chain γ-methylene. |

| CH₃ | 0.94 | t | 3H | J = 7.3 | Terminal methyl. |

¹³C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~167.5 ppm (Typical conjugated ester).

-

Aromatic C-O (C4): ~152.0 ppm (Phenolic carbon).

-

Aromatic C-H/C-C: 137.5 (C7a), 126.0 (C2), 122.5 (C6), 118.0 (C3a), 112.5 (C7), 105.5 (C5), 100.5 (C3).

-

Aliphatic: 64.2 (O-C H₂), 30.8 (C H₂), 19.2 (C H₂), 13.9 (C H₃).

Expert Insight: The diagnostic feature distinguishing the 4-hydroxy isomer from the 5-hydroxy isomer is the coupling pattern of the benzene ring protons. In the 4-hydroxy-6-carboxylate system, H-5 and H-7 are meta to each other, resulting in small coupling constants (~1.5 Hz). A 5-hydroxy-6-carboxylate would show para singlets or different splitting if H-4/H-7 were present.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3350 - 3450 | O-H / N-H | Broad stretch (Intermolecular H-bonding). |

| 2955, 2870 | C-H (Aliphatic) | Butyl chain stretching. |

| 1695 | C=O (Ester) | Carbonyl stretch (Conjugated with indole ring). |

| 1620, 1585 | C=C (Aromatic) | Indole skeletal vibrations. |

| 1240 | C-O (Ester) | C-O-C asymmetric stretch. |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

-

[M+H]⁺ (Expected): m/z 234.11

-

[M+Na]⁺: m/z 256.10

-

Fragmentation Pattern:

-

m/z 178: Loss of butyl group (isobutylene) via McLafferty-like rearrangement or simple ester cleavage [M+H - C₄H₈]⁺.

-

m/z 160: Subsequent loss of water from the hydroxy acid core.

-

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Context: Direct conversion of the parent acid (4-hydroxy-1H-indole-6-carboxylic acid) to the butyl ester.

-

Setup: Charge a 100 mL round-bottom flask with 4-hydroxy-1H-indole-6-carboxylic acid (1.0 eq) and anhydrous n-butanol (20 volumes).

-

Catalyst: Add concentrated H₂SO₄ (0.5 eq) dropwise at room temperature.

-

Note: Thionyl chloride (SOCl₂) can be used as an alternative (generating HCl in situ), but H₂SO₄ is milder on the electron-rich indole ring.

-

-

Reflux: Heat the mixture to 110°C (reflux) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup:

-

Cool to RT. Evaporate excess butanol under reduced pressure.

-

Dilute residue with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (SiO₂), eluting with a gradient of Hexanes → 40% EtOAc/Hexanes.

Protocol B: HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole absorption max) and 254 nm.

Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the mass spectrometry fragmentation logic.

Diagram 1: Retrosynthetic & Synthetic Workflow

This diagram maps the formation of the ester from commercially viable precursors.

Caption: Acid-catalyzed Fischer esterification pathway converting the carboxylic acid to the butyl ester.

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the cleavage points during ESI-MS analysis.

Caption: Primary fragmentation pathway in ESI(+) MS showing the characteristic loss of the butyl chain.

References

-

Sharapov, A. D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[1] Chimica Techno Acta, 2022.[1][2]

- Relevance: Establishes the synthesis and NMR characteriz

-

PubChem Compound Summary. "Methyl 4-methoxy-1H-indole-6-carboxylate (CID 12140116)." National Library of Medicine.

- Relevance: Provides experimental grounding for the 6-carboxylate substitution pattern used to derive the butyl ester d

-

Kim, M., & Vedejs, E. "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis." The Journal of Organic Chemistry, 2004.[3][4]

- Relevance: Definitive work on the regiochemistry and characterization of 4-hydroxyindole-6-carboxyl

-

BenchChem Technical Data. "Spectroscopic comparison of Methyl 3-cyano-1H-indole-4-carboxylate isomers."

-

Relevance: Used for comparative analysis of indole carboxylate chemical shifts.[5]

-

Sources

Therapeutic Horizons of Substituted Indole-6-Carboxylates: A Technical Analysis

This guide provides an in-depth technical analysis of substituted indole-6-carboxylates, focusing on their emerging role as bioactive scaffolds in oncology and antimicrobial resistance.

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, yet the indole-6-carboxylate regioisomer represents a distinct, under-explored chemical space compared to its C2, C3, and C5 counterparts. Recent structure-activity relationship (SAR) campaigns have elevated this specific scaffold from a mere synthetic intermediate to a privileged pharmacophore.

This guide analyzes the primary therapeutic targets of substituted indole-6-carboxylates: Bacterial Cystathionine

Primary Therapeutic Targets

A. Antibacterial Potentiation: Bacterial Cystathionine -Lyase (bCSE)

Bacterial resistance mechanisms often rely on the production of hydrogen sulfide (

-

Mechanism of Action: Substituted indole-6-carboxylates act as antibiotic potentiators .[1] By inhibiting bCSE, these compounds shut down the bacterial

defense system, rendering the pathogen hypersensitive to oxidative damage induced by bactericidal antibiotics (e.g., gentamicin, fluoroquinolones). -

Key SAR Findings:

-

The C6-carboxylate (or its bioisostere) is essential for binding in the bCSE active site, often interacting with conserved arginine residues.

-

N1-substitution with hydrophobic groups (e.g., benzyl, naphthyl) improves cell membrane permeability and affinity.

-

C2/C3-functionalization allows for the introduction of secondary binding elements that stabilize the inhibitor-enzyme complex.

-

B. Oncology: Dual EGFR/VEGFR-2 Inhibition

Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) drives tumor proliferation and angiogenesis.

-

Mechanism of Action: Indole-6-carboxylic acid derivatives, particularly those functionalized with hydrazone or oxadiazole linkers at the C6 position, function as ATP-competitive inhibitors.

-

Binding Mode:

-

The indole core occupies the adenine-binding pocket.

-

The C6-substituent extends into the solvent-exposed region or hydrophobic back-pocket, depending on the linker length.

-

Activity Profile: These compounds have demonstrated

values in the micromolar to nanomolar range, inducing cell cycle arrest at the G2/M phase and triggering extrinsic apoptosis.

-

Chemical Space & SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationships (SAR) for the indole-6-carboxylate scaffold across its two primary therapeutic domains.

Figure 1: SAR map highlighting the divergent optimization pathways for bCSE and Kinase inhibition starting from the indole-6-carboxylate core.

Experimental Protocols

Protocol A: Synthesis of Indole-6-Carboxylic Acid Precursors

A robust method for accessing the 6-carboxylated core via the modified Reissert synthesis.[5]

Reagents:

-

Methyl 4-amino-3-methylbenzoate (Starting Material)

-

Concentrated HCl,

, -

Ethyl pyruvate

-

Polyphosphoric acid (PPA)[5]

Step-by-Step Workflow:

-

Diazotization: Dissolve methyl 4-amino-3-methylbenzoate (10 mmol) in conc. HCl (20 mL) at 0°C. Add

(1.1 eq) dropwise. Stir for 30 min. -

Reduction: Add

(2.5 eq) in conc. HCl at 0°C to the diazonium salt. Stir for 2h to yield the hydrazine hydrochloride precipitate. Filter and wash with cold ether. -

Hydrazone Formation: Suspend the hydrazine salt in ethanol. Add ethyl pyruvate (1.1 eq) and sodium acetate (1.2 eq). Reflux for 2h. Cool to crystallize the hydrazone.

-

Fischer Cyclization: Mix the hydrazone with PPA (10g per 1g hydrazone). Heat to 100-110°C for 3h. The solution will darken.

-

Workup: Pour onto crushed ice. Neutralize with

. Extract with Ethyl Acetate ( -

Purification: Flash chromatography (Hexane:EtOAc) yields Ethyl 6-(methoxycarbonyl)-1H-indole-2-carboxylate . Selective hydrolysis can then isolate the C6 or C2 acid.

Protocol B: bCSE Inhibition Assay ( Detection)

Validating the "Antibiotic Potentiation" mechanism.

Materials:

-

Recombinant bCSE enzyme (purified from S. aureus or E. coli expression system).

-

Substrate: L-Cysteine (10 mM).

-

Probe: Lead(II) acetate (Pb(OAc)2) paper or Methylene Blue reagent.

-

96-well microplate.

Procedure:

-

Enzyme Prep: Dilute bCSE to 50 nM in PBS (pH 7.4) containing 10

M Pyridoxal Phosphate (PLP cofactor). -

Inhibitor Incubation: Add test compounds (Indole-6-carboxylates) at varying concentrations (0.1 - 100

M). Incubate at 37°C for 15 min. -

Reaction Initiation: Add L-Cysteine (final conc. 2 mM).

-

Detection:

-

Colorimetric: Seal plate with lead acetate paper. Incubate 1h. Measure densitometry of black PbS spots.

-

Spectrophotometric: Aliquot 100

L reaction mix into Methylene Blue cocktail (

-

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

.

Mechanistic Pathway: Antibiotic Potentiation[1][2]

The following diagram details the logical flow of how indole-6-carboxylates restore antibiotic efficacy.

Figure 2: Mechanism of Action for Indole-6-carboxylate mediated antibiotic potentiation.[2][4] Inhibition of bCSE prevents H2S-mediated neutralization of ROS.

Quantitative Data Summary

Table 1: Comparative Activity of Indole-6-Carboxylate Derivatives

| Compound ID | Target | Substitution Pattern | Biological Outcome | |

| NL1 | bCSE | 6-Carboxylate, N-Acetyl | Potentiates Gentamicin | |

| NL2 | bCSE | 6-Carboxylate, N-Furan | 100x reduction in bacterial load | |

| Comp 3b | EGFR | 6-Hydrazone derivative | G2/M Arrest, Apoptosis | |

| Comp 6e | VEGFR-2 | 6-Oxadiazole derivative | Anti-angiogenic |

Note: Data aggregated from primary literature sources [1][2][3].

References

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents. Chemistry & Biodiversity. (2024).

-

Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators. Molecules. (2023).

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cyst

-Lyase NL1-NL3. Molecules. (2023). -

Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of HCV NS5B polymerase. Journal of Medicinal Chemistry. (2012).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: 4-Hydroxyindole Derivatives in Research & Drug Discovery

Executive Summary

The 4-hydroxyindole scaffold represents a privileged yet synthetically challenging motif in medicinal chemistry. Unlike its ubiquitous 5-hydroxy isomer (serotonin), the 4-hydroxy isomer possesses unique electronic properties and an intramolecular hydrogen-bonding capability between the C4-hydroxyl and the N1-proton. This structural distinctiveness drives the pharmacology of major therapeutic classes, ranging from non-selective

Part 1: Structural Significance & Pharmacological Landscape

The C4-Position Advantage

The indole ring is electron-rich, but the position of the hydroxyl group drastically alters its reactivity and receptor binding.

-

Intramolecular H-Bonding: The proximity of the C4-OH group to the indole NH allows for a weak intramolecular hydrogen bond. This increases the lipophilicity of 4-hydroxyindoles compared to 5-hydroxyindoles, facilitating blood-brain barrier (BBB) permeability—a critical feature for CNS-active agents like psilocin.

-

Redox Stability: While 5-hydroxyindoles are prone to rapid oxidation to quinone imines, 4-hydroxyindoles are generally more resistant to oxidative degradation, although they still require protection from air during synthesis.

Key Pharmacological Classes

| Compound Class | Representative Molecule | Mechanism of Action | Clinical/Research Application |

| Pindolol | Non-selective | Hypertension, angina; research tool for augmenting antidepressants. | |

| Psychedelics | Psilocybin / Psilocin | 5-HT | Treatment-resistant depression, PTSD, addiction therapy. |

| Antivirals | Topsentin (Natural Product) | Capsid assembly inhibition; DNA intercalation. | Anti-HBV, Anti-HSV, and antitumor research. |

| Research Tools | 4-OH-DiPT | Short-acting 5-HT | Studying fear extinction and GABAergic inhibition in the amygdala.[1][2] |

Biosynthetic Pathway (The PsiH Breakthrough)

Understanding nature's route to 4-hydroxyindoles has revolutionized synthetic biology. In Psilocybe mushrooms, the enzyme PsiH (a cytochrome P450 monooxygenase) is the pivot point.[3][4][5] Unlike mammalian systems that hydroxylate tryptophan at C5 (via Tryptophan Hydroxylase), PsiH regioselectively hydroxylates tryptamine at C4.

Figure 1: The Psilocybin Biosynthetic Pathway.[3][4] The PsiH enzyme is the critical determinant for 4-substitution.

Part 2: Synthetic Methodologies

Synthesizing 4-hydroxyindole is notoriously more difficult than 5- or 6-isomers due to steric crowding and the lack of cheap starting materials like 5-methoxyindole.

The "Dehydrogenation" Strategy (Industrial Standard)

The most robust, scalable route avoids direct functionalization of the indole ring. Instead, it builds the pyrrole ring onto a cyclohexane scaffold (Stetter synthesis or similar) to form a tetrahydroindole, which is then aromatized.

Logic: This method prevents the formation of regioisomers (e.g., 6-hydroxyindole) that plague the Bischler-Möhlau reaction.

Figure 2: The Dehydrogenation Synthetic Route. A regioselective approach to 4-hydroxyindole.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 4-Hydroxyindole via Dehydrogenative Aromatization

Objective: To synthesize high-purity 4-hydroxyindole from 4-oxo-4,5,6,7-tetrahydroindole using a copper-mediated oxidation. This method is preferred in research settings over Pd/C dehydrogenation due to milder conditions and lower equipment costs.

Reagents:

-

4-Oxo-4,5,6,7-tetrahydroindole (Starting Material)

-

Copper(II) Bromide (

)[6] -

Lithium Bromide (

)[6] -

Acetonitrile (Solvent)

-

Ethyl Acetate / Hexanes (Extraction/Purification)[6]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-oxo-4,5,6,7-tetrahydroindole (1.0 eq, 10 mmol) in Acetonitrile (50 mL).

-

Expert Note: Ensure the acetonitrile is anhydrous to prevent side reactions, although the reaction is relatively tolerant of moisture compared to organometallic couplings.

-

-

Reagent Addition:

-

Add

(2.2 eq) and -

Causality:

acts as the oxidant, brominating the

-

-

Reflux & Monitoring:

-

Heat the mixture to reflux (

C) for 2–3 hours. -

Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (polar ketone) will disappear, and a less polar, fluorescent spot (4-hydroxyindole) will appear.

-

-

Quenching & Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with saturated

(to neutralize HBr) and brine. -

Dry over

, filter, and concentrate under reduced pressure.[7]

-

-

Purification:

-

The crude residue is often a dark oil. Purify via flash column chromatography on silica gel.

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Yield Expectation: 65–80% as an off-white to pale brown solid.

-

Storage: 4-Hydroxyindole is sensitive to air and light. Store under argon at

Part 4: Future Outlook & Emerging Applications

The field is moving beyond simple substitution. Current trends include:

-

Fluorinated 4-Hydroxyindoles: Introducing fluorine at C5 or C6 to block metabolic degradation while retaining the C4-binding pharmacophore.

-

Prodrug Strategies: Developing phosphate or glycoside prodrugs (similar to psilocybin) for non-CNS targets to improve solubility and bioavailability.

-

Kinase Inhibition: Exploiting the C4-OH/N1-H motif to bind to the hinge region of specific kinases, offering a novel binding mode distinct from classical kinase inhibitors.

References

-

Fricke, J., Blei, F., & Hoffmeister, D. (2017). Enzymatic Synthesis of Psilocybin. Angewandte Chemie International Edition, 56(40), 12352-12355. [Link]

-

Khatri, J. K., et al. (2022).[6][8] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[6] Acta Scientific Medical Sciences, 6(9), 84-91.[6] [Link]

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link][9]

-

Sharapov, A. D., et al. (2022).[6][10] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[10] Chimica Techno Acta, 9(2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]

- 8. distantreader.org [distantreader.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of Butyl 4-hydroxy-1H-indole-6-carboxylate

Abstract & Scope

This protocol details the synthesis of butyl 4-hydroxy-1H-indole-6-carboxylate , a functionalized indole scaffold often utilized in the development of kinase inhibitors and fluorescent probes. Unlike generic indole syntheses, this guide addresses the specific challenge of preserving the sensitive C4-hydroxyl group while manipulating the C6-ester. The method employs a robust Demethylation-Hydrolysis-Esterification sequence starting from the commercially available or readily synthesized methyl 4-methoxy-1H-indole-6-carboxylate. This modular approach ensures high purity by allowing the isolation of stable intermediates, avoiding the equilibrium mixtures common in direct transesterification.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 4-methoxyindole core. Direct construction of 4-hydroxyindoles is often plagued by oxidation; therefore, the hydroxyl group is unmasked only in the late stages.

Figure 1: Retrosynthetic logic prioritizing the late-stage installation of the butyl ester and unmasking of the phenol.

Safety & Hazard Critical Control Points

-

Boron Tribromide (BBr₃): Reacts violently with water and moisture. Must be handled under an inert atmosphere (Argon/Nitrogen) in a fume hood. Inhalation of fumes can cause severe respiratory damage.

-

n-Butanol: Flammable and an irritant. Ensure adequate ventilation.

-

Sulfuric Acid: Corrosive dehydrating agent. Add acid to alcohol slowly at 0°C.

Detailed Synthesis Protocol

Stage 1: Demethylation of the Precursor

Objective: Convert methyl 4-methoxy-1H-indole-6-carboxylate to methyl 4-hydroxy-1H-indole-6-carboxylate. Mechanism: Lewis-acid mediated cleavage of the aryl methyl ether.

Reagents & Stoichiometry

| Reagent | Equiv. | MW ( g/mol ) | Role |

| Methyl 4-methoxy-1H-indole-6-carboxylate | 1.0 | 205.21 | Substrate |

| Boron Tribromide (1.0 M in DCM) | 3.5 | 250.52 | Lewis Acid |

| Dichloromethane (Anhydrous) | - | 84.93 | Solvent |

Procedure

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Dissolution: Charge the flask with the starting indole (1.0 equiv) and anhydrous DCM (10 mL/g substrate). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add BBr₃ solution (3.5 equiv) dropwise via syringe over 20 minutes. Note: Maintain internal temperature below -70°C to prevent side reactions.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 4 hours. Monitor by TLC (50% EtOAc/Hexane). The product is more polar than the starting material.

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution. Caution: Vigorous gas evolution.

-

Workup: Dilute with EtOAc. Separate layers. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (SiO₂, gradient 20-50% EtOAc in Hexanes) yields the product as a beige solid.

Stage 2: Hydrolysis to the Free Acid

Objective: Saponify the methyl ester to yield 4-hydroxy-1H-indole-6-carboxylic acid. Rationale: Direct transesterification from methyl to butyl ester often stalls; isolating the acid ensures complete conversion in the final step.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Methyl 4-hydroxy-1H-indole-6-carboxylate | 1.0 | Substrate |

| LiOH·H₂O | 4.0 | Base |

| THF / Water / MeOH (3:1:1) | - | Solvent System |

Procedure

-

Dissolution: Dissolve the Stage 1 product in a THF/MeOH/Water mixture (approx. 0.1 M concentration).

-

Reaction: Add solid LiOH·H₂O (4.0 equiv). Heat the mixture to 50°C for 6–12 hours.

-

Workup: Concentrate under reduced pressure to remove organics (THF/MeOH). The residue will be an aqueous slurry of the lithium salt.

-

Acidification: Cool the aqueous residue to 0°C. Acidify to pH 3–4 using 1N HCl. The free acid will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 45°C overnight.

-

Checkpoint: This intermediate is stable and can be stored at -20°C.

-

Stage 3: Fischer Esterification (Butyl Ester Formation)

Objective: Synthesize the final target, butyl 4-hydroxy-1H-indole-6-carboxylate.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-hydroxy-1H-indole-6-carboxylic acid | 1.0 | Substrate |

| n-Butanol | 20.0 (Solvent) | Reactant/Solvent |

| Sulfuric Acid (conc.) | 0.5 (Cat.) | Catalyst |

Procedure

-

Setup: Use a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended to remove water).

-

Mixing: Suspend the indole acid (1.0 equiv) in n-butanol (20 equiv).

-

Catalyst Addition: Add concentrated H₂SO₄ (0.5 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (~118°C) for 12–16 hours. The solid will dissolve as the ester forms.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The acid (baseline) should disappear, replaced by a less polar spot (Rf ~0.6).

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash carefully with saturated NaHCO₃ (2x) to neutralize the acid, then with water and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Remove excess n-butanol via azeotropic distillation with heptane or high-vacuum rotary evaporation.

-

Final Polish: Recrystallize from minimal hot toluene or purify via column chromatography (SiO₂, 30% EtOAc/Hexane).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the conversion.

Analytical Validation

The following data ranges are expected for the purified butyl 4-hydroxy-1H-indole-6-carboxylate .

| Analytical Method | Expected Signal Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | Indole NH: ~11.2 ppm (br s, 1H)Phenol OH: ~9.8 ppm (s, 1H)Aromatic H: ~7.8 (s, H7), ~7.4 (s, H5), ~7.2 (m, H2), ~6.5 (m, H3)Butyl Ester: ~4.25 (t, 2H, O-CH₂), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.95 (t, 3H, CH₃) |

| MS (ESI) | [M+H]⁺: Calculated: 248.12; Observed: 248.1 ± 0.2 |

| HPLC Purity | >98% (UV 254 nm) |

Expert Troubleshooting Tips

-

Incomplete Demethylation: If the methyl ether persists after 4 hours, add an additional 1.0 equiv of BBr₃. Do not heat above RT, as this may cause polymerization of the electron-rich indole.

-

Oxidation: 4-Hydroxyindoles are prone to air oxidation (turning pink/black). Perform all workups quickly and store the final product under inert gas at -20°C.

-

Esterification Yield: If the reaction is slow, add activated 3Å molecular sieves to the reaction flask to scavenge water, shifting the equilibrium toward the ester.

References

-

Leimgruber-Batcho Indole Synthesis: Clark, R. D.; Repke, D. B.[2][3][4] Heterocycles1984 , 22, 195-221.[3] Link

-

Demethylation Protocol: McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron1968 , 24, 2289-2292. Link

-

Indole Esterification: Ishizumi, K.; Shioiri, T.; Yamada, S. Chem. Pharm. Bull.1967 , 15, 863-872. Link

-

4-Hydroxyindole Stability: Musong, K.; Vedejs, E. J. Org. Chem.2004 , 69, 6945-6948. Link

Sources

Preclinical Evaluation of Butyl 4-hydroxy-1H-indole-6-carboxylate as an Autotaxin (ATX) Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocols

Introduction and Pharmacological Rationale

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical driver of pathological tissue remodeling, making it a highly validated target in idiopathic pulmonary fibrosis (IPF) and tumor metastasis[1]. Autotaxin (ATX/ENPP2) is a secreted metalloenzyme responsible for the lysophospholipase D (lysoPLD) cleavage of extracellular lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).

Indole-6-carboxylic acid derivatives have recently emerged as a highly potent class of non-lipid, allosteric "tunnel" inhibitors of ATX [2]. Butyl 4-hydroxy-1H-indole-6-carboxylate serves as an advanced lipophilic scaffold and structural probe in this domain. The esterification of the carboxylic acid to a butyl ester significantly enhances membrane permeability and lipophilic ligand efficiency (LLE) compared to its free acid counterpart. This modification facilitates superior cellular uptake in in vitro assays and acts as a highly bioavailable prodrug or core building block for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

Mechanistic Pathway Visualization

The following diagram illustrates the ATX-LPA signaling cascade and the specific pharmacological intervention point of the indole-6-carboxylate scaffold. By binding to the allosteric tunnel of ATX, the compound prevents the release of newly synthesized LPA, thereby starving downstream G-protein coupled receptors (LPAR 1-6) of their endogenous ligand.

ATX-LPA signaling axis and targeted inhibition by indole-6-carboxylate derivatives.

In Vitro Assay Protocols

Assay 1: Recombinant ATX Enzymatic Inhibition (FS-3 FRET Assay)

This assay utilizes FS-3, a proprietary fluorogenic LPC analog conjugated with a fluorophore and a quencher [3]. Cleavage by ATX liberates the fluorophore, providing a continuous kinetic readout.

Causality & Experimental Design: ATX is a zinc- and threonine-dependent metalloenzyme. It is absolutely critical to avoid EDTA or other metal-sequestering agents in sample collection or buffer preparation, as this will artificially deplete the catalytic zinc ion and yield false-positive inhibition [3].

Step-by-Step Protocol:

-

Buffer Preparation: Prepare ATX Assay Buffer consisting of 50 mM Tris (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 µM fatty-acid-free Bovine Serum Albumin (BSA). Note: BSA is essential as it acts as a physiological lipid carrier, preventing the highly hydrophobic FS-3 substrate from forming micelles.

-

Compound Dilution: Prepare a 10-point dose-response curve of butyl 4-hydroxy-1H-indole-6-carboxylate in 100% DMSO. Dilute 1:100 into the assay buffer to ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

-

Enzyme Pre-incubation: Add 2 nM recombinant human ATX to a black 96-well microplate. Add the diluted compound and pre-incubate at 37°C for 30 minutes. Note: Pre-incubation is required to allow the compound to achieve equilibrium binding within the deep allosteric tunnel of ATX.

-

Substrate Addition: Initiate the reaction by adding FS-3 substrate to a final concentration of 1 µM.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex: 485 nm / Em: 528 nm) every 2 minutes for 60 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Assay Protocols

Assay 2: Bleomycin-Induced Pulmonary Fibrosis Model

To evaluate the in vivo efficacy of the indole-6-carboxylate scaffold, the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice is the gold standard [4].

Causality & Experimental Design: Bleomycin administration causes acute alveolar epithelial injury (Days 0-7), followed by a distinct fibrotic phase (Days 7-21). Dosing the ATX inhibitor starting on Day 7 isolates the compound's anti-fibrotic efficacy from potential anti-inflammatory confounding effects during the acute injury phase.

Step-by-Step Protocol:

-

Disease Induction: On Day 0, anesthetize 8-week-old male C57BL/6 mice. Administer 1.5 U/kg of bleomycin sulfate dissolved in 50 µL of sterile saline via intratracheal instillation.

-

Therapeutic Dosing: Beginning on Day 7, administer butyl 4-hydroxy-1H-indole-6-carboxylate (formulated in 0.5% methylcellulose/0.1% Tween-80) via oral gavage (PO) at 30 mg/kg twice daily (BID). Continue dosing until Day 21.

-

Pharmacodynamic (PD) Sampling: On Day 21, 2 hours post-final dose, collect whole blood via cardiac puncture into heparinized tubes (avoid EDTA). Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

-

LPA Quantification (LC-MS/MS): Extract plasma lipids using a methanol/chloroform protocol. Quantify LPA (18:2)—the primary ATX product—using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm systemic target engagement.

-

Histological Evaluation: Harvest the left lung lobe, fix in 10% neutral buffered formalin, and embed in paraffin. Section at 5 µm and stain with Masson’s Trichrome.

-

Scoring: Blindly evaluate the fibrotic burden using the modified Ashcroft scoring system (scale 0-8), assessing the extent of alveolar wall thickening and collagen deposition.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile and validation metrics when utilizing butyl 4-hydroxy-1H-indole-6-carboxylate (and its optimized derivatives) across the described assays.

| Parameter | Assay Type | Expected Readout | Biological Significance |

| IC₅₀ (FS-3 Assay) | In vitro enzymatic | < 50 nM | Confirms direct, high-affinity inhibition of ATX lysoPLD catalytic activity. |

| IC₅₀ (Human Plasma) | Ex vivo enzymatic | < 150 nM | Validates target inhibition in the presence of physiological lipid sinks and albumin. |

| Plasma LPA (18:2) | In vivo PD | > 70% reduction at 4h | Confirms systemic target engagement and in vivo enzymatic blockade. |

| Ashcroft Score | In vivo Efficacy | Significant reduction vs. Vehicle (p < 0.01) | Demonstrates structural disease modification and anti-fibrotic therapeutic potential. |

References

-

Jia, Y., Li, Y., Xu, X.-D., Tian, Y., & Shang, H. (2021). "Design and Development of Autotaxin Inhibitors." Pharmaceuticals, 14(11), 1203. Available at:[Link]

-

Kaffe, E., et al. (2019). "Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors." International Journal of Molecular Sciences, 20(23), 6034. Available at:[Link]

-

Nikolaou, A., et al. (2018). "Hydroxamic Acids Constitute a Novel Class of Autotaxin Inhibitors that Exhibit in Vivo Efficacy in a Pulmonary Fibrosis Model." Journal of Medicinal Chemistry, 61(8), 3697–3711. Available at:[Link]

application of butyl 4-hydroxy-1H-indole-6-carboxylate in cancer cell lines

Application Note: Evaluation of Butyl 4-Hydroxy-1H-Indole-6-Carboxylate in Cancer Cell Lines

Abstract

Butyl 4-hydroxy-1H-indole-6-carboxylate is a lipophilic ester derivative of the privileged 4-hydroxy-indole-6-carboxylic acid scaffold. While the parent acid and methyl ester analogues are widely recognized intermediates in the synthesis of kinase inhibitors (targeting EGFR, VEGFR-2) and HIF-prolyl hydroxylase (HIF-PH) inhibitors, the butyl ester variant is specifically applied to enhance cellular permeability and bioavailability in in vitro assays. This application note details the protocols for evaluating this compound as a prodrug or direct-acting agent, focusing on solubility optimization, esterase stability profiling, and antiproliferative efficacy in cancer cell lines.

Introduction & Mechanism of Action

The indole-6-carboxylate pharmacophore is a structural cornerstone in oncology drug discovery.[1] The C4-hydroxyl group provides a critical handle for hydrogen bonding within the ATP-binding pocket of kinases or the active site of metalloenzymes, while the C6-carboxylate is often derivatized to tune potency and physicochemical properties.

Why the Butyl Ester?

-

Lipophilicity: The butyl group significantly increases the LogP compared to the parent acid, facilitating passive diffusion across the lipid bilayer of cancer cells.

-

Prodrug Potential: Intracellular carboxylesterases (CES1/CES2) can hydrolyze the butyl ester to release the free acid (active metabolite), potentially accumulating the drug inside the cell via "ion trapping."

-

Direct Activity: In some kinase targets (e.g., VEGFR-2), the hydrophobic butyl pocket may offer additional van der Waals interactions, enhancing binding affinity directly.

Visualizing the Mechanism

Caption: Proposed mechanism of action involving cellular uptake, esterase-mediated hydrolysis, and target engagement.[2]

Experimental Protocols

Stock Solution Preparation & Solubility Check

Rationale: The butyl ester is hydrophobic. Improper solubilization will lead to microprecipitation in aqueous media, causing false negatives in cytotoxicity assays.

-

Weighing: Weigh 5–10 mg of Butyl 4-hydroxy-1H-indole-6-carboxylate into a glass vial.

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration .

-

Note: Avoid ethanol as it may interfere with esterase activity.

-

-

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Quality Control: Dilute 1 µL of stock into 999 µL of PBS (pH 7.4). Measure absorbance at 280 nm. If the solution becomes cloudy (Tyndall effect), the compound has precipitated.

-

Correction: If precipitation occurs, prepare a 10 mM stock or use a co-solvent system (DMSO:PEG400 1:1).

-

Plasma/Media Stability Assay (Critical Step)

Rationale: Before testing on cells, you must determine if the butyl ester remains intact in the culture medium (which contains serum esterases).

Protocol:

-

Preparation: Spike the compound (10 µM final) into:

-

Complete Cell Culture Media (RPMI-1640 + 10% FBS).

-

Serum-free Media (Control).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

-

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and stop hydrolysis.

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via HPLC/LC-MS.

-

Monitor: Disappearance of the Butyl Ester peak and appearance of the Acid peak.

-

Data Interpretation Table:

| Condition | % Parent Remaining (4h) | Interpretation |

|---|---|---|

| Serum-Free | >95% | Chemically stable. |

| 10% FBS | <50% | Rapid hydrolysis; compound acts as a Prodrug . |

| 10% FBS | >80% | Stable; compound acts as a Direct Inhibitor . |

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Rationale: To determine the IC50 value against specific cancer cell lines known to overexpress EGFR (e.g., A549, HCT-116) or VEGFR-2 (e.g., HUVEC, HepG2).

Materials:

-

Cell Lines: HCT-116 (Colorectal), A549 (Lung), HepG2 (Liver).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment:

-

Prepare serial dilutions of the Butyl Ester (0.1, 0.5, 1, 5, 10, 50, 100 µM) in complete media.

-

Vehicle Control: 0.5% DMSO (max).

-

Positive Control:[2] Sunitinib (VEGFR) or Erlotinib (EGFR).

-

-

Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add 20 µL MTT solution (5 mg/mL) per well. Incubate 4h.

-

Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Read Absorbance at 570 nm.

-

-

Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression (GraphPad Prism).

Target Engagement: Western Blotting

Rationale: To confirm the mechanism. If the compound targets EGFR/VEGFR, it should inhibit their phosphorylation.

Protocol:

-

Starvation: Serum-starve A549 cells (for EGFR) or HUVECs (for VEGFR) for 12h.

-

Pre-treatment: Treat with Butyl 4-hydroxy-1H-indole-6-carboxylate (at IC50 and 2x IC50) for 2 hours.

-

Stimulation: Stimulate with EGF (100 ng/mL) or VEGF (50 ng/mL) for 15 minutes.

-

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

-

Blotting:

-

Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-VEGFR2, Total VEGFR2, Beta-Actin.

-

Observation: A reduction in p-EGFR/p-VEGFR bands compared to the stimulated control confirms kinase inhibition.

-

Comparative Analysis & Expected Data

The following table summarizes expected trends when comparing the Butyl Ester to its parent Acid and Methyl Ester analogs, based on the structure-activity relationships (SAR) of indole-6-carboxylates [1, 2].

| Compound Variant | Lipophilicity (LogP) | Cellular Uptake | Predicted IC50 (HCT-116) | Primary Utility |

| Acid (Parent) | Low (< 1.0) | Poor | > 50 µM | Biochemical Assays (Cell-free) |

| Methyl Ester | Moderate (~1.5) | Moderate | 10–20 µM | General Screening |

| Butyl Ester | High (~3.0) | High | 1–5 µM | Cell-based Assays / In Vivo |

Note: The butyl ester is expected to be the most potent in cell-based assays due to superior membrane permeability, provided it retains binding affinity or is hydrolyzed to the active acid.

Troubleshooting Guide

-

Issue: High cytotoxicity in control cells (fibroblasts).

-

Cause: Non-specific membrane disruption due to high lipophilicity.

-

Solution: Perform a selectivity index (SI) assay using normal cell lines (e.g., HEK293 or MRC-5).

-

-

Issue: Compound precipitates in media.

-

Solution: Reduce stock concentration or use a BSA-conjugated delivery method (pre-incubate stock with BSA-containing media before adding to cells).

-

References

-

Al-Qawasmeh, R. A., et al. (2024). "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation."[3] Chemistry & Biodiversity. Link

-

Hassan, A. A., et al. (2024).[3] "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Silveira, C. C., et al. (2016). "Synthesis and Anticancer Activity of 3-Thiocyanato-1H-indole-6-carboxylic Acid Derivatives." Journal of the Brazilian Chemical Society. Link

-

PubChem.[4][5] "1H-Indol-4-ol (4-Hydroxyindole) - Compound Summary." National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

HPLC and LC-MS methods for analyzing butyl 4-hydroxy-1H-indole-6-carboxylate

An Application Note and Protocol for the Analysis of Butyl 4-hydroxy-1H-indole-6-carboxylate by HPLC and LC-MS Methods

Introduction

Butyl 4-hydroxy-1H-indole-6-carboxylate is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1] Accurate and robust analytical methods are therefore essential for the characterization, quantification, and quality control of such molecules during research, development, and manufacturing. This document provides detailed, field-tested protocols for the analysis of butyl 4-hydroxy-1H-indole-6-carboxylate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen parameters. This ensures that the methods are not only reproducible but also adaptable to specific analytical challenges.

Analyte Properties and Analytical Strategy

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choices for column chemistry, mobile phase composition, and detection settings.

Structure:

Disclaimer: This is a textual representation of the chemical structure.

The molecule consists of a polar 4-hydroxyindole core and a more non-polar butyl ester group. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where separation is based on hydrophobic interactions.[1][2] The indole chromophore provides strong UV absorbance, making HPLC-UV a suitable technique for routine quantification. For higher sensitivity and specificity, particularly in complex matrices, coupling the separation to a mass spectrometer (LC-MS) is the preferred approach. The phenolic hydroxyl group and the indole nitrogen are readily ionizable, making the molecule amenable to electrospray ionization (ESI).